![molecular formula C15H17NO4 B6297606 (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 2097073-08-8](/img/structure/B6297606.png)
(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis of Sitafloxacin
This compound is used as an intermediate in the synthesis of Sitafloxacin, a broad-spectrum quinolone antibacterial agent. Sitafloxacin is used clinically for treating serious intractable infectious diseases. The product can be made into oral preparation or injection preparation .
Hepatitis C Virus NS5A Inhibitors
The compound and its derivatives are useful intermediates in the synthesis of biologically active molecules, especially in the synthesis of hepatitis C virus NS5A inhibitors .
Preparation of Biologically Active Molecules
The compound is used in the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives, which are useful intermediates in the synthesis of biologically active molecules .
Synthesis of Bicyclic β-lactams
The compound can react with Fischer carbine complexes as a synthetic approach to bicyclic β-lactams. These compounds are a very important class of antibiotics .
Treatment of HCV Infection
5-azaspiro[2.4]heptane-6-carboxylic acid, or 4-spirocyclopropyl proline, and its derivatives have been found to be useful intermediates in the preparation of reagents for the treatment of HCV infection .
Mechanism of Action
Target of Action
The primary target of ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, such as growth factors, cytokines, and cell adhesion molecules, releasing them into the extracellular environment .
Mode of Action
The exact mode of action of ®-5-Cbz-5-Aza-spiro[2It is likely that the compound binds to the active site of the enzyme, inhibiting its proteolytic activity . This prevents the release of the aforementioned proteins, thereby modulating their signaling pathways .
Biochemical Pathways
The inhibition of ADAM17 affects multiple biochemical pathways due to the diverse range of proteins it targets. For instance, it can impact the EGFR/ErbB pathway by preventing the release of ligands that activate the receptor . Similarly, the shedding of cell adhesion molecules like L-selectin can be affected, which plays a role in leukocyte migration .
Pharmacokinetics
The pharmacokinetic properties of ®-5-Cbz-5-Aza-spiro[2The compound is expected to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.1, suggesting it may have good membrane permeability . More detailed studies are needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid’s action are dependent on the specific context of its use. By inhibiting ADAM17, it can potentially modulate a variety of cellular processes, including cell proliferation, migration, and adhesion .
properties
IUPAC Name |
(7R)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSWFDHLJMQZQN-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@@H]2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid |
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